8-Methyl-9-oxa-6-azaspiro[4.5]decane
Description
Spiro compounds, characterized by two rings sharing a single atom, are pivotal in medicinal chemistry due to their structural rigidity and diverse biological activities . Among these, 8-Methyl-9-oxa-6-azaspiro[4.5]decane is a heterocyclic spiro system featuring a nitrogen atom at position 6, an oxygen atom at position 9, and a methyl group at position 6. Derivatives of this scaffold, such as its hydrochloride salt (CAS 1321518-38-0) and tert-butyl ester (CAS 271245-39-7), are commercially available for research purposes, highlighting its relevance in synthetic chemistry .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methyl-9-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-10-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
FDQPUYJWXFDDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCCC2)CO1 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Strategies for Spirocyclic Frameworks
The spirocyclic core of 8-methyl-9-oxa-6-azaspiro[4.5]decane is typically constructed through intramolecular cyclization of α-amino acid precursors. A seminal study demonstrated the use of 3,6-dihydro-2H-1,4-oxazin-2-one as a glycine equivalent, enabling the formation of the 6-azaspiro[4.5]decane skeleton. The reaction proceeds via nucleophilic attack of an amine on a carbonyl group, followed by acid-catalyzed ring closure. For the 8-methyl variant, tert-butyl and methoxy groups are introduced as steric and electronic modifiers to direct regioselectivity.
Crystallographic data reveal that enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione adopt isostructural configurations in the space group P2₁, stabilized by C–H···O hydrogen bonds. While the methyl-substituted derivative lacks the tert-butyl group, the synthetic pathway remains analogous, substituting tert-butyl bromide with methyl iodide during alkylation.
Computational-Guided Optimization of Synthetic Routes
Forcefield Parameterization for Reaction Design
Recent advances in molecular mechanics have enabled the rational design of this compound syntheses. The Forcefield_NCAA framework, parametrized using HF/6-31G** and B3LYP/cc-pVTZ calculations, predicts optimal reaction conditions for spirocycle formation. Key parameters include:
-
Backbone dihedral angles : Restraints on ϕ (−60° to −120°) and ψ (−40° to −140°) ensure proper alignment for cyclization.
-
Solvent effects : An ether-like implicit solvent model (ε = 4) minimizes charge polarization during ring closure.
-
Thermal annealing : Simulated annealing at 1000 K→0 K over 2000 steps identifies low-energy conformers for subsequent quantum mechanical optimization.
These computational insights have reduced side-product formation in spirocycle synthesis, with yields improving from 45% to 78% in optimized protocols.
Non-Canonical Amino Acid Incorporation
The this compound motif is frequently integrated into peptides via solid-phase synthesis using Fmoc-protected building blocks. A library of 63 analogs (Table 1) highlights the compatibility of methyl-substituted spirocycles with standard coupling reagents like HBTU and HOBt. Notably, analogs containing α-aminoisobutyric acid (AIB) or N-methylcysteine (NMC) exhibit enhanced metabolic stability, with IC₅₀ values ≤1.30 μM in protease inhibition assays.
Table 1: Representative this compound Analogs and Bioactivity
| Analog Type | Sequence Modifications | IC₅₀ (μM) | Source |
|---|---|---|---|
| Pharmacophore | Ac-ICV(OMW)QDWGAHRCT-NH₂ | 0.21 | |
| Structure-Kinetic | Ac-ICV(MTR)QDWGAHRCT-NH₂ | 0.87 | |
| Novel Analog | Ac-ICVYQDWGAHRC(NMT)-NH₂ | 1.90 |
Alternative Methodologies and Emerging Trends
Microwave-Assisted Cyclization
Recent protocols employ microwave irradiation (150°C, 20 bar) to accelerate spirocycle formation, reducing reaction times from 48 h to 2 h. This method leverages the polar nature of the 1,4-oxazin-2-one intermediate, which absorbs microwave energy efficiently, promoting rapid ring closure.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-9-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
8-Methyl-9-oxa-6-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can act as a nucleophile, participating in various biochemical pathways. Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Core Structural Variations
The spiro[4.5]decane framework is common among analogs, but substituents and heteroatom placement significantly influence properties:
Key Observations :
Pharmacological and Physicochemical Properties
- Antidiabetic Activity : 6,6-Dimethyl-10-methylene-1-oxa-spiro[4.5]decane showed a binding affinity (ΔG = -6.2 kcal/mol) with α-amylase, though slightly weaker than acarbose (-7.7 kcal/mol) .
- Anti-mycobacterial Activity : Azaspiroketal Mannich bases (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) demonstrated potent activity against Mycobacterium tuberculosis, attributed to their membrane-targeting properties .
- Solubility : Hydrochloride salts (e.g., 2-Oxa-8-azaspiro[4.5]decane HCl) enhance aqueous solubility, critical for in vitro assays .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Methyl-9-oxa-6-azaspiro[4.5]decane, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between spirocyclic precursors and Schiff bases. For example, refluxing 2-Oxa-spiro[3.4]octane-1,3-dione with substituted amines in dry benzene at 80°C for 3 hours yields spiro derivatives. Optimization requires precise control of solvent purity (e.g., anhydrous THF), stoichiometry, and reflux duration to avoid side reactions. Recrystallization from polar aprotic solvents enhances purity .
Q. Which analytical techniques are essential for structural confirmation of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups, such as benzylic C-H stretching bands shifted to ~2850–2950 cm⁻¹ due to electron-withdrawing groups (phenyl, O, N) in the spiro system. UV-Vis spectroscopy further characterizes conjugation effects in derivatives .
Q. What safety protocols are recommended for handling spirocyclic compounds like this compound?
- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use. Work under fume hoods to avoid inhalation. In case of spills, avoid water flushing; instead, use absorbent materials and dispose of waste according to hazardous chemical protocols. Respiratory protection is advised for powdered forms .
Advanced Research Questions
Q. How can contradictions in IR spectral data for spirocyclic compounds be resolved?
- Methodological Answer : Anomalies in benzylic C-H absorption bands (e.g., higher-than-expected wavenumbers) arise from electron-withdrawing substituents altering bond polarization. To resolve contradictions, compare experimental data with computational simulations (DFT calculations) and cross-validate using X-ray crystallography. Adjustments for solvent effects in IR measurements are also critical .
Q. What experimental strategies are used to investigate the enzyme inhibition mechanisms of this compound derivatives?
- Methodological Answer : Kinetic assays (e.g., fluorogenic substrate hydrolysis) quantify inhibition constants (Kᵢ). Structural analogs with varied substituents (e.g., 6-R-benzothiazol-2-yl groups) are synthesized to map structure-activity relationships (SAR). Molecular docking simulations using crystal structures of target enzymes (e.g., kinases) identify binding modes and guide rational design .
Q. How can computational modeling improve the design of spirocyclic compound reactivity?
- Methodological Answer : Density functional theory (DFT) predicts reaction pathways and transition states for key steps like ring-opening or nucleophilic substitution. Software tools (e.g., Gaussian, Schrödinger Suite) simulate electronic effects of substituents on spiro core stability. Machine learning models trained on reaction databases optimize conditions (e.g., solvent, catalyst) for yield enhancement .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) removes by-products. Monitoring reaction progress with thin-layer chromatography (TLC) ensures step completion. For sensitive intermediates, low-temperature (−20°C) recrystallization minimizes decomposition. Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency in later stages .
Q. How do substituents on the benzothiazole ring influence the biological activity of spirocyclic derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., −NO₂, −CF₃) at the 6-position of benzothiazole enhance binding to hydrophobic enzyme pockets, as shown in cytotoxicity assays against cancer cell lines. Hydrophilic substituents (e.g., −OH) improve solubility but may reduce membrane permeability. SAR studies require systematic variation of R-groups and in vitro ADME profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
